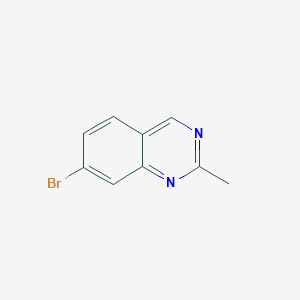

7-Bromo-2-methylquinazoline

描述

Significance of Quinazoline (B50416) Scaffold in Medicinal Chemistry and Organic Synthesis

The quinazoline core is a cornerstone in the design and synthesis of novel drug candidates. mdpi.com Its unique structural features and the wide spectrum of biological activities exhibited by its derivatives make it a preferred structure in drug discovery. researchgate.net

Quinazolines as Privileged Structures in Drug Discovery

The term "privileged structure" is used to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity. scielo.brnih.gov The quinazoline nucleus fits this description perfectly, showcasing a pleiotropic pharmacological profile. scielo.brscielo.br This versatility has been harnessed in the development of drugs for a wide array of therapeutic applications, including anticancer, antihypertensive, anti-inflammatory, antiviral, and antimicrobial therapies. nih.govmdpi.comscielo.br Several quinazoline-based drugs have received FDA approval, solidifying the scaffold's importance in modern medicine. arabjchem.org For instance, gefitinib, erlotinib, and lapatinib (B449) are all quinazoline derivatives approved for cancer therapy. arabjchem.orgnih.gov

The ability of the quinazoline ring to act as a "hinge binder" is a key factor in its success, particularly in the development of kinase inhibitors. scielo.br This interaction is a prevalent feature among many approved kinase inhibitor drugs. scielo.br

Role in Natural Products and Synthetic Scaffolds

The quinazoline framework is not only a product of synthetic chemistry but is also found in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. nih.govarabjchem.org These natural products have served as inspiration for the synthesis of a vast number of quinazoline derivatives. researchgate.net The development of efficient and environmentally friendly synthetic protocols for constructing these pharmacologically active scaffolds has been a major focus of research in organic synthesis. arabjchem.orgnih.gov The versatility of the quinazoline scaffold allows for the incorporation of diverse functional groups, which can modulate the molecule's physicochemical properties and biological activity. mdpi.comnih.gov

Overview of Brominated Quinazoline Derivatives in Contemporary Chemical Research

The introduction of a bromine atom to the quinazoline scaffold can significantly influence its biological activity. mdpi.com Brominated quinazoline derivatives have been the subject of extensive research and have shown promise in various therapeutic areas. For example, some brominated derivatives have been investigated for their potent anticancer activities. mdpi.comnih.gov The position of the bromine atom on the quinazoline ring, as well as the nature of other substituents, plays a crucial role in determining the compound's pharmacological profile. nih.govnih.gov For instance, 6-bromo-2-(pyridin-3-yl)-4-substituted derivatives have been studied for their cytotoxic effects. bibliomed.org Furthermore, the bromine atom can serve as a useful handle for further chemical modifications through reactions like cross-coupling, allowing for the synthesis of a diverse library of compounds. chim.it

Research Landscape of 7-Bromo-2-methylquinazoline

Among the various brominated quinazolines, this compound is a compound of particular interest. Its specific substitution pattern offers a unique combination of electronic and steric properties that warrant a thorough investigation.

Current State of Knowledge and Research Gaps

Currently, information on this compound is available primarily through chemical suppliers and databases, which provide basic information such as its CAS number (552331-87-0), molecular formula (C9H7BrN2), and molecular weight (223.07 g/mol ). pharmaffiliates.comsigmaaldrich.com Some synthetic methods have been reported, including a nickel/photoredox dual catalysis approach for coupling with potassium alkyl trifluoroborates under continuous flow. chim.it

However, a comprehensive understanding of its chemical reactivity, pharmacological properties, and potential applications remains largely unexplored. This represents a significant knowledge gap in the field. While the broader class of brominated quinazolines has been studied, the specific contributions of the bromine at the 7-position and the methyl group at the 2-position in this compound are not well-documented. lennartnacke.comscribd.comscribd.comyoutube.com There is a lack of published research detailing its biological activity profile and mechanism of action.

Rationale for Comprehensive Investigation

The rationale for a comprehensive investigation of this compound stems from several key factors. The established importance of the quinazoline scaffold as a privileged structure in medicinal chemistry suggests that this derivative could possess valuable biological activities. scielo.brnih.gov The presence of the bromine atom provides a site for further functionalization, enabling the creation of novel derivatives with potentially enhanced or entirely new pharmacological properties. chim.it

A thorough investigation would address the current knowledge gap and could lead to the discovery of new lead compounds for drug development. By systematically studying its synthesis, reactivity, and biological effects, the scientific community can unlock the full potential of this intriguing molecule. Such research would not only contribute to the fundamental understanding of quinazoline chemistry but could also pave the way for new therapeutic interventions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-11-5-7-2-3-8(10)4-9(7)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJPMAXZVVBVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C=CC(=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626871 | |

| Record name | 7-Bromo-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-87-0 | |

| Record name | 7-Bromo-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Bromo 2 Methylquinazoline and Its Analogues

Strategies for Direct Synthesis of 7-Bromo-2-methylquinazoline

Direct synthetic methods aim to construct the target molecule in a highly convergent manner, often establishing the core structure and key substitutions in a single or few steps.

A cutting-edge approach in modern organic synthesis is the combination of photoredox and transition metal catalysis, which enables novel transformations under mild conditions. rsc.org Nickel/photoredox dual catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org This strategy leverages a photoredox catalyst to facilitate challenging redox steps in the nickel catalytic cycle, allowing for reactions that are difficult to achieve through traditional methods. organic-chemistry.org

While a direct synthesis of this compound using this specific method has not been detailed in the reviewed literature, the general principles are highly applicable. The reaction typically involves an aryl halide, a coupling partner, a nickel catalyst, and a photocatalyst. The photocatalyst, upon excitation by light (often from LEDs), initiates a single-electron transfer process that modulates the oxidation state of the nickel catalyst, driving the catalytic cycle forward. organic-chemistry.org

The implementation of these reactions in continuous flow systems offers significant advantages over batch processing, including enhanced safety, precise control over reaction parameters (like temperature and residence time), and improved scalability. novartis.comresearchgate.net A self-optimizing segmented flow reactor, for instance, can be used for material-efficient screening and optimization of reaction conditions, which can then be transferred to a larger scale continuous flow photoreactor. novartis.comresearchgate.net This technology holds promise for the efficient and scalable production of complex quinazoline (B50416) derivatives.

A multitude of synthetic strategies have been developed for the construction of the quinazoline and quinazolinone skeletons. bohrium.commdpi.com These methods often employ transition metal catalysts, such as copper and palladium, or proceed under metal-free conditions. nih.govorganic-chemistry.orgnih.gov

Copper-catalyzed reactions provide an efficient means to synthesize quinazolines from readily available starting materials. For example, a cascade reaction between (2-aminophenyl)methanols and aldehydes, using a copper catalyst in conjunction with cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, yields a wide range of 2-substituted quinazolines. organic-chemistry.org Another copper-catalyzed method involves the reaction of 2-bromobenzyl bromides with aldehydes and ammonium hydroxide. nih.gov

Palladium-catalyzed multicomponent reactions have also been extensively explored. mdpi.com These reactions can assemble the quinazolinone core from simple precursors in a single step. For instance, 2-aminobenzamides can be coupled with aryl halides and a carbon monoxide source, or with aryl halides and an isocyanide, to afford 2-arylquinazolin-4(3H)-ones in moderate to excellent yields. mdpi.com

Metal-free approaches are gaining traction due to their environmental and economic benefits. nih.gov An iodine-catalyzed aerobic oxidative C(sp3)-H amination/C-N cleavage of tertiary amines represents a domino ring annulation method for producing quinazolines and quinazolinones. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of substituted quinazolines.

Table 1: Selected Catalytic Systems for Quinazoline Synthesis| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamines, Aldehydes | 2-Substituted Quinazolines | Aerobic oxidation, one-pot reaction. organic-chemistry.org |

| Pd(OAc)₂/BuPAd₂ | Anthranilamide, Aryl Bromide, CO | 2-Arylquinazolinones | Carbonylation reaction, moderate to excellent yields. mdpi.com |

| Iodine | Tertiary Amines | Quinazolines/Quinazolinones | Metal-free, peroxide-free, domino reaction. organic-chemistry.org |

| Copper Catalyst | (2-Aminophenyl)methanols, Aldehydes | 2-Substituted Quinazolines | Cascade reaction, tolerates various functional groups. organic-chemistry.org |

Precursor-Based Synthesis of Quinazoline and Brominated Quinazoline Scaffolds

Precursor-based methods involve the initial synthesis of a key intermediate, which is then cyclized to form the final quinazoline ring. This approach allows for the strategic introduction of substituents.

The final and often crucial step in many quinazoline syntheses is the ring-closing or cyclization reaction. This transformation typically involves the formation of one or two bonds to complete the pyrimidine (B1678525) ring of the bicyclic system. Intramolecular cyclization of alkene-tethered quinazolinones, initiated by radical addition, can lead to the formation of various functionalized ring-fused structures. researchgate.net

Anthranilic acid and its derivatives are arguably the most common and versatile precursors for quinazoline and quinazolinone synthesis. ijarsct.co.intandfonline.comnih.gov The classical Niementowski reaction, for instance, involves the condensation of anthranilic acid with amides, such as formamide, at high temperatures to produce quinazolin-4(3H)-ones. ijarsct.co.innih.govgeneris-publishing.com While effective, this method often requires harsh conditions. mdpi.com

Modern variations have been developed to improve yields and broaden the scope. Microwave irradiation has been successfully employed to accelerate these reactions, often under solvent-free conditions using organic clays (B1170129) as catalysts. ijarsct.co.in For the synthesis of 2-methyl-quinazolin-4(3H)-ones, anthranilic acid is typically first cyclized to a benzoxazinone (B8607429) intermediate using acetic anhydride. tandfonline.com This intermediate then reacts with various amines to furnish the desired 3-substituted-2-methyl-quinazolin-4(3H)-ones. tandfonline.com

The table below outlines reactions starting from anthranilic acid.

Table 2: Synthesis of Quinazolinones from Anthranilic Acid Derivatives| Reactants | Method | Product | Yield |

|---|---|---|---|

| Anthranilic acid, Formamide | Heating at 130-135°C | Quinazolin-4-one | Up to 96% generis-publishing.com |

| Anthranilic acid, Ethyl methyl ketone | Microwave, Red clay catalyst | 2-Ethyl-2,3-dihydro-2-methylquinazolin-4(1H)-one | Moderate to excellent ijarsct.co.in |

| Anthranilic acid, Acetic anhydride, then Amine | Two-step, Deep eutectic solvent | 3-Substituted-2-methyl-quinazolin-4(3H)-ones | N/A tandfonline.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. mdpi.comnih.gov MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them a powerful tool in drug discovery and organic synthesis. mdpi.comnih.gov

Several MCRs have been developed for the synthesis of quinazoline and quinazolinone scaffolds. mdpi.com A common approach involves the one-pot condensation of a 2-aminobenzophenone, an aldehyde, and ammonium acetate (B1210297). nih.gov This reaction can be catalyzed by various agents, including 4-dimethylaminopyridine (B28879) (DMAP) or magnetic ionic liquids, often under mild or solvent-free conditions. nih.gov The Ugi four-component reaction (Ugi-4CR) has also been adapted to produce complex polycyclic quinazolinones through a tandem MCR-cyclization sequence. nih.govacs.org These methods provide a convergent and efficient pathway to complex quinazoline structures from simple and readily available starting materials. nih.gov

Regioselective Bromination Strategies for Quinazoline Cores

The synthesis of specifically substituted quinazolines, such as this compound, requires precise control over the regioselectivity of halogenation. Direct bromination of the parent quinazoline or 2-methylquinazoline (B3150966) ring system is challenging due to the inherent electronic properties of the bicyclic heteroaromatic structure. Electrophilic substitution on the quinazoline core does not typically favor the 7-position. Consequently, the most effective and widely employed strategies involve building the quinazoline ring from a pre-brominated precursor, which ensures the unambiguous placement of the bromine atom at the desired position.

Direct electrophilic bromination of the quinazoline nucleus is not a favored method for producing 7-bromo isomers due to regioselectivity issues. The electronic distribution in the quinazoline ring directs electrophiles to other positions. Nitration, the most well-documented electrophilic substitution reaction for quinazoline, yields 6-nitroquinazoline, indicating a preference for attack at the 6-position. The predicted order of reactivity for electrophilic attack on the benzene (B151609) portion of the ring is generally considered to be 8 > 6 > 5 > 7.

Kinetic studies on the bromination of 4(3H)-quinazolinone in aqueous acidic media further support this observation, showing that the reaction with molecular bromine leads to the formation of the 6-bromo derivative. An attempted dibromination was unsuccessful, yielding only the 6-bromo product, highlighting the deactivation of the ring towards further substitution and the inherent preference for the 6-position. These findings underscore the difficulty in achieving regioselective bromination at the 7-position through direct electrophilic attack on a pre-formed quinazoline or quinazolinone core. Therefore, this approach is generally avoided in targeted syntheses of 7-bromoquinazolines.

The most reliable and strategically sound method for the synthesis of this compound involves the use of a quinazolinone intermediate derived from a specifically brominated starting material. This multi-step approach guarantees the correct placement of the bromine substituent.

The general synthetic pathway proceeds as follows:

Ring Formation: The synthesis begins with a 2-amino-4-bromobenzoic acid (or a derivative like 2-acetamido-4-bromobenzoic acid). This precursor, which already contains the bromine atom at the correct position, undergoes cyclization to form the 7-bromo-2-methylquinazolin-4(3H)-one ring system. This can be achieved through various established methods for quinazolinone synthesis, such as the Niementowski reaction, which involves heating with an appropriate amide.

Chlorination: The resulting 7-bromo-2-methylquinazolin-4(3H)-one is then converted to the more reactive intermediate, 7-bromo-4-chloro-2-methylquinazoline. This transformation is typically accomplished by treatment with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose, often used in excess and heated to reflux. nih.govresearchgate.netsemanticscholar.org The reaction proceeds via an initial O-phosphorylation of the quinazolinone, followed by nucleophilic attack of a chloride ion to displace the phosphate (B84403) group and generate the 4-chloro derivative. nih.gov

Reductive Dechlorination: The final step is the selective removal of the chlorine atom at the 4-position to yield the target compound, this compound. This is a crucial step as the bromine atom at the 7-position must remain intact. Catalytic hydrogenation is a common method for this reduction. Using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source and a base (such as sodium acetate or triethylamine) to neutralize the HCl formed during the reaction allows for the chemoselective reduction of the C4-Cl bond without affecting the more stable aryl bromide bond at C7.

This precursor strategy provides a robust and unambiguous route to this compound and its analogues, overcoming the regioselectivity challenges associated with direct bromination.

| Step | Reaction | Typical Reagents | Key Intermediate |

| 1 | Cyclization | 2-amino-4-bromobenzoic acid, Acetic Anhydride, Ammonia | 7-bromo-2-methylquinazolin-4(3H)-one |

| 2 | Chlorination | Phosphorus oxychloride (POCl₃), heat | 7-bromo-4-chloro-2-methylquinazoline |

| 3 | Reduction | H₂, Pd/C, NaOAc or Et₃N | This compound |

Emerging Synthetic Approaches for Quinazoline Derivatives Applicable to Brominated Analogues

Recent advancements in synthetic organic chemistry have introduced novel methodologies that offer greener, more efficient, and often safer alternatives to traditional synthetic protocols. These emerging techniques, including photochemistry, electrochemistry, and flow chemistry, are highly applicable to the synthesis of complex heterocyclic systems like quinazolines and can be adapted for the preparation of brominated analogues.

Photochemical methods utilize light energy to promote chemical reactions, often under mild, room-temperature conditions. For quinazoline synthesis, visible-light photocatalysis has emerged as a powerful tool. These reactions typically involve a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating radical intermediates that drive the formation of the quinazoline core.

Key features of photochemical approaches include:

Mild Conditions: Reactions are often conducted at or below room temperature, which improves functional group tolerance and can prevent the degradation of sensitive substrates.

Metal-Free Options: Many photoredox systems utilize organic dyes as catalysts, avoiding the need for transition metals.

Novel Reaction Pathways: Photochemistry enables unique bond formations through radical mechanisms that are often complementary to traditional thermal methods.

One reported method involves the irradiation of [2-(methyleneamino)phenyl]methanone oximes, which undergo a six-electron electrocyclic ring closure followed by water loss to form the quinazoline ring. Another approach uses visible light to drive the oxidative C–N bond cleavage in N,N-diphenylaniline to form secondary amides, a transformation that can be adapted for quinazolinone synthesis. These methods offer potential pathways to construct brominated quinazoline scaffolds, provided the C-Br bond is stable under the specific photochemical conditions.

Organic electrochemistry uses electrical current to drive oxidation and reduction reactions, replacing conventional chemical reagents with electrons. This "reagent-free" approach is a cornerstone of green chemistry, minimizing waste and often avoiding harsh reaction conditions. The synthesis of quinazolines and quinazolinones has been successfully achieved using electrochemical methods. researchgate.net

Anodic oxidation can be employed to facilitate C-H amination and C-N cleavage, leading to the construction of the quinazoline ring. researchgate.net For instance, an electrochemical protocol for the N-H/C(sp³)-H coupling of o-carbonyl anilines with amines or amino acids has been developed to produce quinazolines in good yields without external chemical oxidants. researchgate.net Similarly, the electrosynthesis of quinazolinones can be achieved from o-aminobenzonitriles and aldehydes in an aqueous medium. researchgate.net

Advantages of Electrochemical Synthesis:

High Atom Economy: Avoids the use of stoichiometric chemical oxidants or reductants.

Safety: Reduces the risks associated with handling hazardous and reactive chemicals.

Scalability: Electrochemical flow cells allow for safe and efficient scale-up of reactions.

Mild Conditions: Reactions are typically run at room temperature and ambient pressure.

These methods are well-suited for the synthesis of brominated analogues, as the reaction conditions are generally mild enough to leave the aryl-bromine bond intact.

| Method | Starting Materials | Key Features |

| Anodic Oxidation | o-carbonyl-substituted anilines, amines | Metal-free, chemical oxidant-free, scalable. researchgate.net |

| Cathode Hydration | o-aminobenzonitriles, aldehydes | Transition metal-free, performed in water. researchgate.net |

| I₂-catalyzed Tandem Oxidation | o-aminobenzamides, alcohols | Uses I₂ in coordination with electrochemistry, aqueous medium. |

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. nih.gov While specific examples for this compound are not yet widespread, the application of flow chemistry to the synthesis of related heterocycles like quinolines demonstrates its immense potential for quinazoline production. researchgate.netrsc.org

Key Benefits of Flow Chemistry:

Enhanced Safety: The small reactor volume minimizes the risk associated with highly exothermic or hazardous reactions. Unstable intermediates can be generated and consumed in situ without isolation.

Precise Control: Superior control over reaction parameters such as temperature, pressure, and residence time leads to higher yields, better selectivity, and improved reproducibility.

Rapid Optimization: Automated flow systems allow for the rapid screening of reaction conditions, significantly accelerating process development.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel ("scaling out").

A continuous-flow process for quinoline (B57606) synthesis from nitroarenes using a heterogeneous catalyst has been reported, highlighting the potential for adapting such systems for quinazoline synthesis. rsc.org Similarly, photochemical reactions can be efficiently scaled up in flow reactors, combining the benefits of both technologies. researchgate.net The integration of these emerging technologies promises to deliver more sustainable and efficient routes to valuable compounds like this compound.

Metal-Catalyzed Coupling Reactions for Quinazoline Functionalization

The functionalization of the quinazoline scaffold is a cornerstone of medicinal chemistry and materials science, owing to the significant biological and photophysical properties of its derivatives. Metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the late-stage modification of pre-formed heterocyclic cores, such as this compound. The strategic introduction of aryl, alkyl, alkynyl, and amino groups at the C7-position can be efficiently achieved through a variety of palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies allow for the creation of diverse molecular architectures from a common halogenated precursor.

The reactivity of the C-Br bond at the 7-position of the quinazoline ring is amenable to oxidative addition to a low-valent palladium center, initiating the catalytic cycle for these transformations. While specific literature detailing these reactions on this compound is limited, extensive research on analogous bromo-substituted quinazolines and related heterocycles demonstrates the broad applicability and robustness of these methods. The following sections detail the principles and representative applications of these key coupling reactions for the functionalization of the 7-position of the quinazoline core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds, involving the coupling of an organoboron species with an organic halide. nih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.gov For the functionalization of this compound, a Suzuki-Miyaura coupling would introduce a variety of aryl or heteroaryl substituents at the 7-position.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Common catalysts include Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand. researchgate.netnih.gov A variety of bases, such as Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃, are used to facilitate the transmetalation step. nih.gov

While direct examples on this compound are not prevalent in published literature, studies on similar substrates, such as 2-aryl/thienyl-bromophenylquinazolin-4(3H)-ones, showcase the reaction's utility. For instance, the coupling of 2-(4-bromophenyl)quinazolin-4(3H)-one with various arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture demonstrates the effective formation of C-C bonds at the halogenated position. researchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling on Bromo-Quinazoline Analogues Based on reactions with analogous bromo-substituted quinazoline systems.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 49-84 | researchgate.net |

| Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | High | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | High | researchgate.net |

Note: This table is interactive. You can sort and filter the data.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. openmedicinalchemistryjournal.com This reaction is a powerful tool for the synthesis of substituted alkenes, allowing for the introduction of vinyl groups at the 7-position of the quinazoline ring. mdpi.com

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination releases the final vinylated product, and the catalyst is regenerated after reductive elimination with the base. openmedicinalchemistryjournal.com Key parameters influencing the reaction's success include the choice of palladium source (e.g., Pd(OAc)₂, PdCl₂), ligands (e.g., triphenylphosphine), and base (e.g., triethylamine (B128534), potassium carbonate). openmedicinalchemistryjournal.com

Although specific applications to this compound are not widely documented, the Heck reaction has been successfully applied to other halogenated quinazolinones and quinazolines, demonstrating its potential for vinylating the C7-position. mdpi.com

Table 2: General Conditions for Heck Reaction on Aryl Bromides Illustrative conditions based on general Heck reaction protocols.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF / Acetonitrile | 80-140 | openmedicinalchemistryjournal.com |

| PdCl₂ | - | KOAc | Methanol | 120 | openmedicinalchemistryjournal.com |

| Pd(OAc)₂ | P(t-Bu)₃ | DBU | Dioxane | 90 |

Note: This table is interactive. You can sort and filter the data.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. It provides a direct route to synthesizing 7-alkynyl-2-methylquinazolines, which are valuable intermediates for further transformations or as target molecules themselves.

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the arylalkyne product. Copper-free Sonogashira protocols have also been developed. Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, with CuI as the co-catalyst and an amine like triethylamine or diisopropylamine (B44863) serving as both the base and solvent.

The utility of this reaction has been demonstrated on various halogenated quinazolines. mdpi.com For example, 4-chloroquinazolines readily undergo Sonogashira coupling, indicating that the C7-bromo position on this compound would be a suitable handle for introducing alkynyl functionalities under similar conditions. mdpi.com

Table 3: Representative Conditions for Sonogashira Coupling on Halogenated Quinazoline Analogues Based on reactions with analogous halo-substituted quinazoline systems.

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 50 °C | High | nih.gov |

| Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | Room Temp. | High | nih.gov |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | 100 °C | High |

Note: This table is interactive. You can sort and filter the data.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides a powerful method for synthesizing 7-amino-2-methylquinazoline derivatives, which are important pharmacophores. The reaction is known for its broad substrate scope, accommodating a wide variety of primary and secondary amines and anilines.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product. The success of the reaction heavily relies on the choice of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

While there are no specific reports on the Buchwald-Hartwig amination of this compound, the reaction has been successfully applied to analogous 6-bromoquinolines, yielding the desired amino-substituted products in good yields. This suggests that this compound would be a viable substrate for this transformation.

Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides Illustrative conditions based on general protocols and analogous systems.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | |

| Pd(OAc)₂ | XantPhos | DBU | Toluene / MeCN | 140 | |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-Amyl alcohol | 115 |

Note: This table is interactive. You can sort and filter the data.

Chemical Transformations and Reactivity Profiling of 7 Bromo 2 Methylquinazoline

Functionalization at the Bromine Moiety

The bromine atom at the C7-position of 7-bromo-2-methylquinazoline is a key handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the C-Br bond.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. illinois.edumdpi.com While specific examples with this compound are not extensively documented in readily available literature, the general applicability of Suzuki-Miyaura coupling to aryl bromides is well-established. nih.gov The reaction would be expected to proceed under standard conditions, such as those employing a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or toluene. nih.gov The reactivity of the C-Br bond in this context allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.govchemrxiv.org This reaction is highly efficient for creating arylalkynes. nih.govbeilstein-journals.org For this compound, this transformation would introduce an alkynyl substituent at the C7-position. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) in a solvent like THF or DMF. chemrxiv.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgrug.nlacsgcipr.org It allows for the formation of C-N bonds with a wide variety of primary and secondary amines. wikipedia.orglibretexts.org The application of the Buchwald-Hartwig amination to this compound would yield 7-amino-2-methylquinazoline derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a strong base like sodium tert-butoxide. wikipedia.orgrug.nl

A notable example of a cross-coupling reaction involving this compound is a nickel/photoredox dual-catalyzed coupling with potassium alkyl trifluoroborates, which proceeds under continuous flow conditions. chim.it This method highlights the utility of modern synthetic techniques in the functionalization of this scaffold.

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 7-Aryl-2-methylquinazoline |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 7-Alkynyl-2-methylquinazoline |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand, NaOtBu | 7-(R¹R²N)-2-methylquinazoline |

| Nickel/Photoredox | Alkyl-BF₃K | NiCl₂·glyme, dtbbpy, Ir-catalyst | 7-Alkyl-2-methylquinazoline |

Reactivity at the Methyl Group (C2-position)

The methyl group at the C2-position of the quinazoline (B50416) ring exhibits notable reactivity due to the acidifying effect of the adjacent nitrogen atoms.

Derivatization and Side-Chain Modifications

The protons of the C2-methyl group are sufficiently acidic to be removed by a suitable base, generating a carbanion that can react with various electrophiles. A common transformation is the condensation with aldehydes, often referred to as a Knoevenagel-type condensation. This reaction allows for the extension of the side chain at the C2-position, leading to the formation of styrylquinazoline derivatives. acs.orgresearchgate.net This reactivity is a valuable tool for elaborating the quinazoline core and introducing new functional groups.

For instance, the condensation of a 2-methylquinazoline (B3150966) derivative with an aromatic aldehyde typically proceeds in the presence of a base or under acidic conditions with heat, leading to the formation of a new carbon-carbon double bond and extending the conjugation of the system.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Condensation | Aromatic Aldehyde (Ar-CHO) | 2-Styrylquinazoline derivative |

Functionalization at Other Positions of the Quinazoline Core

Beyond the bromine and methyl substituents, the C-H bonds on the quinazoline scaffold offer opportunities for direct functionalization.

C-H Functionalization Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. magtech.com.cnnih.govsioc-journal.cnsnnu.edu.cn In the context of quinoline (B57606) and related N-heterocycles, the regioselectivity of C-H functionalization is often directed by the nitrogen atom or other coordinating groups within the molecule. mdpi.comnih.gov

For the quinazoline ring, theoretical studies suggest an order of reactivity for electrophilic substitution, but modern C-H activation methodologies often proceed via different mechanisms, such as concerted metalation-deprotonation or oxidative addition. nih.govmdpi.com The specific regioselectivity of C-H functionalization on the this compound scaffold would be influenced by the directing effects of the quinazoline nitrogens and the electronic and steric effects of the existing bromo and methyl groups. While specific examples for this exact substrate are sparse, C-H functionalization of the quinazoline core generally targets positions within the benzene (B151609) ring that are activated by the heterocyclic system. For instance, in related systems, functionalization has been observed at positions ortho to a directing group. nih.gov Further research is needed to fully elucidate the regiochemical outcomes of C-H functionalization on this compound.

Selective Metalation

A review of scientific literature indicates a lack of specific studies detailing the selective metalation of this compound. However, the reactivity of related aromatic and heterocyclic systems can provide insight into potential synthetic pathways.

One of the most powerful methods for regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This reaction involves an aromatic compound with a "direct metalation group" (DMG) reacting with an organolithium reagent, such as n-butyllithium. wikipedia.org The DMG, which contains a heteroatom, acts as a Lewis base to coordinate the lithium from the organolithium reagent. baranlab.org This coordination positions the highly basic alkyl group to deprotonate the nearest (ortho) proton on the aromatic ring, forming a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles in a highly regioselective manner. wikipedia.org

In the context of this compound, two primary pathways for metalation could be considered hypothetically:

Directed ortho-Metalation (DoM): The quinazoline ring contains two nitrogen atoms which could potentially serve as directing groups. The lone pair of electrons on either nitrogen could coordinate with an organolithium reagent, potentially facilitating the removal of a proton from an adjacent carbon atom (e.g., at the C-8 position, ortho to N1).

Halogen-Metal Exchange: The bromine atom at the C-7 position is a site for potential halogen-metal exchange. This reaction typically involves treating the bromo-aromatic compound with an organolithium reagent (often two equivalents) at low temperatures. This would replace the bromine atom with a lithium atom, generating a 2-methylquinazolin-7-yl-lithium species, which could then be quenched with an electrophile.

Without specific experimental data for this compound, the competition between these potential pathways remains a subject for empirical investigation.

Table 1: Potential Selective Metalation Pathways for this compound

| Reaction Type | Proposed Reagent | Potential Reactive Site | Resulting Intermediate |

|---|---|---|---|

| Directed ortho-Metalation | n-Butyllithium | C-8 (ortho to N-1) | 8-Lithio-7-bromo-2-methylquinazoline |

Modifications at Nitrogen Atoms

Specific studies on the modification of the nitrogen atoms in this compound are not extensively documented in the surveyed literature. However, the fundamental chemistry of the quinazoline scaffold indicates that the nitrogen atoms are key sites for chemical reactivity. The two nitrogen atoms (N-1 and N-3) in the quinazoline ring are Lewis bases and can react with electrophiles.

A primary modification is N-alkylation, which leads to the formation of quaternary quinazolinium salts. This typically involves reacting the quinazoline with an alkyl halide (e.g., methyl iodide). The alkylation can occur at either N-1 or N-3, and the resulting product is a positively charged quinazolinium ion with the halide as the counter-ion. Such modifications can significantly alter the electronic properties and biological activity of the molecule. While N-alkylation is a well-established reaction for many quinazoline and particularly quinazolinone derivatives, specific conditions and regioselectivity for this compound are not detailed in available research. juniperpublishers.comjuniperpublishers.com

Another potential modification is N-oxidation, where one of the ring nitrogens is oxidized, typically using an oxidizing agent like a peroxy acid (e.g., m-CPBA), to form a quinazoline N-oxide. This transformation can also influence the molecule's reactivity, particularly towards electrophilic and nucleophilic substitution.

Table 2: Potential Reactions at Nitrogen Atoms of this compound

| Reaction Type | Reagent Class | Potential Product |

|---|---|---|

| N-Alkylation (Quaternization) | Alkyl Halides (e.g., CH₃I) | 7-Bromo-2,x-dimethylquinazolin-x-ium iodide |

Advanced Spectroscopic and Structural Characterization in 7 Bromo 2 Methylquinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Bromo-2-methylquinazoline, both one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

¹H NMR and ¹³C NMR Analysis of Chemical Shifts and Coupling Patterns

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the methyl group and the aromatic protons. The methyl protons (at position 2) would likely appear as a singlet in the upfield region, typically around 2.5-3.0 ppm. The four aromatic protons on the quinazoline (B50416) ring system would exhibit more complex patterns in the downfield region (approximately 7.0-9.5 ppm). The proton at position 4 (H4) is expected to be the most downfield signal due to the deshielding effect of the two adjacent nitrogen atoms. The protons on the bromo-substituted benzene (B151609) ring (H5, H6, and H8) would show specific splitting patterns (doublets, doublets of doublets) based on their coupling with adjacent protons. For instance, H8 would likely appear as a doublet, coupled to H7, while H5 would also be a doublet coupled to H6.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine distinct signals would be anticipated. The methyl carbon would resonate at high field (around 20-25 ppm). The aromatic and heterocyclic carbons would appear in the range of approximately 120-165 ppm. The carbon atom bearing the bromine (C7) would be identifiable, as would the quaternary carbons of the ring fusion and the C2 and C4 carbons of the pyrimidine (B1678525) ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~2.8 (s) | ~22 |

| C2 | - | ~163 |

| C4 | ~9.3 (s) | ~155 |

| H4 | ~9.3 | - |

| C4a | - | ~150 |

| H5 | ~8.1 (d) | ~128 |

| C5 | ~128 | - |

| H6 | ~7.8 (dd) | ~130 |

| C6 | ~130 | - |

| C7 | - | ~122 |

| H8 | ~8.3 (d) | ~129 |

| C8 | ~129 | - |

| C8a | - | ~125 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques

To confirm the assignments made from one-dimensional spectra, two-dimensional (2D) NMR experiments are crucial. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton signal with its directly attached carbon atom. Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular framework and confirming the substitution pattern on the quinazoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula of this compound is C₉H₇BrN₂. HRMS would provide a measured mass that can be used to confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M+), with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of this compound, confirming its purity and providing its mass spectrum. The fragmentation pattern observed in the mass spectrum would offer structural clues. Expected fragmentation might include the loss of a methyl radical (CH₃•) or the cleavage of the quinazoline ring system, providing further confirmation of the compound's identity.

Vibrational Spectroscopy

For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methyl groups (typically in the 3100-2850 cm⁻¹ region), C=N and C=C stretching vibrations from the quinazoline ring system (in the 1650-1450 cm⁻¹ region), and various C-H bending vibrations. The C-Br stretching vibration would be expected to appear in the fingerprint region, at lower wavenumbers (typically below 600 cm⁻¹). The unique pattern of bands in the fingerprint region (approximately 1500-400 cm⁻¹) would be characteristic of the specific structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. While a specific, fully assigned spectrum for this compound is not widely published, the expected absorption bands can be predicted based on the characteristic vibrations of its constituent parts: the quinazoline ring system, the methyl group, and the carbon-bromine bond.

The quinazoline core itself gives rise to a series of characteristic absorption bands. nih.gov Aromatic C=C and C=N stretching vibrations within the fused heterocyclic rings typically result in strong absorptions in the 1635-1475 cm⁻¹ region. nih.gov In-plane and out-of-plane deformation vibrations of the aromatic C-H bonds also produce distinct signals in the fingerprint region of the spectrum. nih.gov The presence of the methyl group at the 2-position would be confirmed by C-H stretching and bending vibrations. The carbon-bromine bond, a key feature of this molecule, is expected to produce a stretching vibration in the lower frequency region of the spectrum, typically between 750 and 500 cm⁻¹. In a related complex molecule, 7-bromo-6-chloro-4(3H)-quinazolinone, the C-Br stretching vibration was observed at 576 cm⁻¹. researchgate.net

The following table summarizes the expected IR absorption bands and their corresponding vibrational modes for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050-3000 | Aromatic C-H Stretching | Quinazoline Ring |

| ~2950-2850 | Aliphatic C-H Stretching | Methyl (-CH₃) Group |

| ~1635-1610 | Aromatic Ring Stretching (C=C, C=N) | Quinazoline Ring |

| ~1580-1565 | Aromatic Ring Stretching (C=C, C=N) | Quinazoline Ring |

| ~1520-1475 | Aromatic Ring Stretching (C=C, C=N) | Quinazoline Ring |

| ~1450-1375 | Aliphatic C-H Bending | Methyl (-CH₃) Group |

| ~1290-1010 | Aromatic C-H In-Plane Deformation | Quinazoline Ring |

| ~1000-700 | Aromatic C-H Out-of-Plane Deformation | Quinazoline Ring |

| ~750-500 | C-Br Stretching | Bromo-Substituted Aromatic Ring |

This table is generated based on typical vibrational frequencies for the quinazoline scaffold and related functional groups. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

While the specific crystal structure of this compound has not been detailed in the available literature, valuable structural insights can be drawn from the analysis of closely related bromo-substituted quinazoline derivatives. For instance, the crystal structure of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one reveals key features that are likely shared with this compound. nih.gov In this analogue, the core quinazoline system, comprising the fused benzene and pyrimidine rings, is nearly planar. nih.gov The C-Br bond length was determined to be 1.900 (3) Å, which is consistent with other bromo-substituted quinazolinone derivatives. nih.gov

Another study on a different quinazoline derivative showed it crystallizing in the triclinic system with a centrosymmetric space group (P-1), which describes a common packing arrangement for such molecules. mdpi.com These findings suggest that this compound likely possesses a planar heterocyclic core with the bromine atom and methyl group lying in the same plane.

| Structural Parameter | Observation from a Related Derivative* | Significance |

| Ring System Planarity | Benzene and pyrimidine rings are essentially coplanar (r.m.s. deviation of 0.0130 Å). nih.gov | Indicates a rigid, flat core structure typical of fused aromatic systems. |

| C-Br Bond Length | 1.900 (3) Å. nih.gov | Provides a precise measurement of the covalent bond between the ring and the bromine atom. |

| Example Crystal System | Triclinic. mdpi.com | Describes the symmetry and periodic arrangement of molecules in the solid state. |

| Example Space Group | P-1. mdpi.com | Defines the specific symmetry operations within the unit cell of the crystal. |

*Data from 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one and another substituted quinazoline. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic and heterocyclic compounds like this compound, this technique is used to probe the transitions of electrons in π-orbitals and non-bonding (n) orbitals to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, which are characteristic of its conjugated aromatic system. The primary electronic transitions anticipated are π→π* and n→π. The π→π transitions, which involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals, are typically high in intensity. The n→π* transitions, involving the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to an anti-bonding π* orbital, are generally weaker.

While specific absorption maxima (λmax) for this compound are not available in the reviewed literature, studies on other quinazoline derivatives confirm the use of UV-Vis spectroscopy to characterize their electronic properties and stability. nih.govmdpi.com The position and intensity of the absorption bands are influenced by the solvent polarity and the nature of substituents on the quinazoline ring.

| Type of Electronic Transition | Involving Orbitals | Expected Characteristics in Quinazolines |

| π → π | π → π | Strong intensity absorption bands, characteristic of the aromatic system. |

| n → π | n → π | Weaker intensity absorption bands, originating from the nitrogen heteroatoms. |

This table describes the types of electronic transitions generally observed in N-heterocyclic aromatic compounds.

Biological and Pharmacological Investigations of 7 Bromo 2 Methylquinazoline and Its Derivatives

Anticancer and Cytotoxic Activity Studies

The quest for novel and more effective anticancer agents has led researchers to investigate various quinazoline (B50416) derivatives. These compounds have demonstrated promising activity against several cancer cell lines, targeting key biological pathways involved in tumor growth and proliferation.

Derivatives of the quinazoline scaffold have been extensively evaluated for their cytotoxic effects against a panel of human cancer cell lines. Studies have shown that these compounds exhibit significant antiproliferative activity. For instance, various morpholine-substituted quinazoline derivatives have been tested against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and neuroblastoma (SHSY-5Y) cell lines. rsc.orgnih.gov Many of these compounds displayed potent cytotoxic activity, with some showing better anticancer effects than the standard control, colchicine. nih.gov

Similarly, other research has focused on synthesizing novel quinazoline derivatives and evaluating their effects on cell lines such as A549 and ovarian cancer cells (SKOV-3). researchgate.net These studies have consistently shown that the compounds can decrease cell viability in a concentration-dependent manner. researchgate.net Two newly synthesized quinazoline Schiff bases demonstrated a remarkable antiproliferative effect against the MCF-7 human breast cancer cell line, with observed morphological changes indicating the induction of apoptosis. nih.gov The cytotoxic activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Series | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Quinazoline Schiff Base 1 | MCF-7 | 6.246 | nih.gov |

| Quinazoline Schiff Base 2 | MCF-7 | 5.910 | nih.gov |

| Morpholine Derivative AK-3 | A549 | 10.38 ± 0.27 | nih.gov |

| Morpholine Derivative AK-3 | MCF-7 | 6.44 ± 0.29 | nih.gov |

| Morpholine Derivative AK-10 | A549 | 8.55 ± 0.67 | rsc.org |

| Morpholine Derivative AK-10 | MCF-7 | 3.15 ± 0.23 | rsc.org |

A crucial mechanism behind the anticancer activity of many quinazoline derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways. nih.gov Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Inhibiting VEGFR-2 is therefore a key strategy in cancer therapy. nih.govmdpi.com

Numerous studies have identified quinazoline-based compounds as potent VEGFR-2 inhibitors. nih.gov For example, a 2,4-disubstituted quinazoline derivative, compound 11d, was found to have strong inhibitory activity against VEGFR-2, with an IC50 value of 5.49 μM. nih.gov This inhibition of VEGFR-2 activation is believed to be a primary contributor to the anti-angiogenic effects of these compounds. nih.gov The binding of these inhibitors to the ATP-binding site of the kinase domain of VEGFR-2 suppresses its autophosphorylation and downstream signaling. nih.govmdpi.com Vandetanib, a quinazoline derivative, is an FDA-approved multi-targeted kinase inhibitor used in cancer treatment, highlighting the clinical relevance of this class of compounds. nih.gov

| Compound | Target Kinase | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound 11d | VEGFR-2 | 5.49 | nih.gov |

| Semaxanib (Reference) | VEGFR-2 | 0.29 | nih.gov |

| SU6668 (Reference) | VEGFR-2 | 2.23 | nih.gov |

| 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline | VEGFR-2 | 1.17 | ekb.eg |

Beyond kinase inhibition, the antineoplastic action of quinazoline derivatives involves multiple mechanisms, including the induction of apoptosis and the inhibition of DNA repair enzymes. mdpi.com The ability of cancer cells to repair DNA damage is a significant factor in their resistance to therapy. nih.gov Therefore, targeting DNA repair enzymes is a valuable strategy to enhance the efficacy of anticancer treatments. nih.gov

Research has shown that certain quinazolinone derivatives can act as potent inhibitors of RAD51, a critical component of the homologous recombination DNA repair pathway. nih.gov Overexpression of RAD51 is linked to drug resistance in some cancers. nih.gov A novel RAD51 inhibitor from this class showed a significant ability to sensitize tumor cells to DNA damage. nih.gov Furthermore, other derivatives have been developed as inhibitors of Poly (ADP-ribose) polymerase (PARP), another key enzyme in DNA repair. dntb.gov.ua The inhibition of these repair mechanisms can lead to synthetic lethality in cancer cells with existing DNA repair deficiencies. dntb.gov.ua Mechanistic studies have also revealed that these compounds can induce cell cycle arrest, typically in the G1 or G2/M phase, and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases. rsc.orgnih.govnih.gov

Anti-inflammatory Activity Profiling

In addition to their anticancer properties, quinazoline derivatives have been investigated for their potential as anti-inflammatory agents. Inflammation is a complex biological response implicated in numerous diseases, and the development of new anti-inflammatory drugs remains a priority.

The anti-inflammatory potential of quinazoline derivatives has been assessed using various established models. The carrageenan-induced paw edema test in rats is a widely used and reproducible in vivo model for evaluating acute inflammation. researchgate.netphytopharmajournal.commdpi.com In this model, the injection of carrageenan into the paw induces a biphasic inflammatory response. mdpi.com

Studies have shown that quinazolinone derivatives can significantly protect rats from carrageenan-induced inflammation. researchgate.net For example, the compound 2-(N'-2-pentylidene-hydrazino)-3-phenyl-3H-quinazolin-4-one demonstrated more potent anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium. researchgate.net In vitro studies have also been conducted. For instance, new thioxoquinazoline derivatives were shown to decrease nitrite (B80452) production in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, indicating an anti-inflammatory effect. nih.gov These findings suggest that quinazoline-based compounds can modulate key inflammatory pathways.

| Compound | Time After Carrageenan (hours) | % Inhibition of Edema | Reference |

|---|---|---|---|

| Compound AS3 | 3 | 68.75 | researchgate.net |

| Compound AS2 | 3 | 62.50 | researchgate.net |

| Diclofenac Sodium (Reference) | 3 | 65.62 | researchgate.net |

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent anti-inflammatory agents. SAR studies on quinazoline derivatives have provided insights into the chemical features necessary for their biological activity.

For brominated indole (B1671886) derivatives, a related class of heterocyclic compounds, studies have shown that the presence and position of the bromine atom on the indole ring can influence anti-inflammatory activity. mdpi.com While a specific functional group at one position may not be critical for activity, dimerization of the molecules was found to substantially reduce their anti-inflammatory effects. mdpi.com For quinazoline derivatives, research has explored how different substituents on the quinazoline ring affect their activity. The development of quantitative structure-activity relationship (QSAR) models helps in predicting the anti-inflammatory potential of new compounds based on their molecular structures. mdpi.com These studies aim to identify the key molecular descriptors and structural motifs that correlate with higher anti-inflammatory efficacy, guiding the synthesis of new derivatives with improved pharmacological profiles. researchgate.net

Antimicrobial Activity Evaluation

The quinazoline scaffold, particularly when substituted with a bromine atom, has been a subject of significant research in the quest for novel antimicrobial agents. Derivatives of 7-Bromo-2-methylquinazoline have been synthesized and evaluated for their ability to combat a range of pathogenic bacteria and fungi.

Bromo-quinazoline derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on various analogs reveal a spectrum of efficacy that underscores their potential as antibacterial agents.

For instance, a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and screened for their antibacterial properties. One of the most potent compounds, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, exhibited significant in vitro activity. Its minimum inhibitory concentrations (MICs) were determined to be 1.56 µg/ml against E. coli and 25 µg/ml against S. aureus and P. aeruginosa. nih.gov

Another study focused on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, which showed high activity against several bacterial strains, including Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia. mediresonline.orgmediresonline.org This particular derivative demonstrated higher efficacy against Staphylococcus aureus compared to the standard drug Ciprofloxacin. mediresonline.org Furthermore, research on new quinazoline derivatives synthesized from an 8-bromo-2-chloroquinazoline (B592065) scaffold has also indicated significant antibacterial activity, particularly against E. coli. researchgate.net Some quinazoline derivatives have also been identified as efficient chemosensitizers, enhancing the activity of antibiotics against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) of selected bromo-quinazoline derivatives against various bacterial strains.

Table 1: Antibacterial Activity (MIC in µg/mL) of Bromo-Quinazoline Derivatives

| Compound/Derivative | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Klebsiella pneumonia | Bacillus species | Reference |

|---|---|---|---|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide) | 1.56 | 25 | 25 | - | - | nih.gov |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | High Activity | High Activity | High Activity | High Activity | High Activity | mediresonline.orgmediresonline.org |

The investigation into bromo-quinazoline derivatives extends to their potential as antifungal agents. Certain compounds have shown promising results against clinically relevant fungal pathogens.

In the same study that identified potent antibacterial agents, a derivative named 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide was found to have the most potent in vitro antifungal activity. It displayed MICs of 0.78 µg/ml against Candida albicans and 0.097 µg/ml against Aspergillus flavus, a species closely related to Aspergillus niger. nih.gov

Further research into 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activity against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 µg/mL. researchgate.net However, not all derivatives show broad-spectrum antifungal activity; for example, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one was found to have no activity against Candida albicans. mediresonline.org The antifungal potential of these compounds can also be enhanced through the formation of metal chelates, as seen with a 6-bromo-quinazolin-4-one ligand. researchgate.net

The table below presents the antifungal efficacy of specific bromo-quinazoline derivatives.

Table 2: Antifungal Activity (MIC in µg/mL) of Bromo-Quinazoline Derivatives

| Compound/Derivative | Candida albicans | Aspergillus species | Reference |

|---|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide) | 0.78 | 0.097 (A. flavus) | nih.gov |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | No Activity | High Activity | mediresonline.org |

Neurological and Central Nervous System Applications

Quinazoline derivatives are recognized for their therapeutic potential in treating central nervous system disorders, with significant research directed towards neurodegenerative diseases like Alzheimer's. drugbank.comnih.gov

Alzheimer's disease (AD) is a complex neurodegenerative disorder, and the development of multi-target drugs is an urgent need. drugbank.comresearchgate.net Quinazoline derivatives have emerged as promising candidates due to their ability to modulate various pathological factors associated with AD, including cholinesterases and beta-amyloid aggregation. nih.gov

One of the key therapeutic strategies for Alzheimer's disease involves the inhibition of cholinesterases (ChEs), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study focused on designing and synthesizing novel derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one from 7-bromoquinoline (B152726) intermediates to evaluate their potential as ChE inhibitors. mdpi.comnih.gov

The results were promising, with the 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative showing the highest inhibitory potency, with an IC50 value of 6.084 ± 0.26 μM. mdpi.comnih.gov Similarly, a study on dihydroquinazoline (B8668462) derivatives identified compounds KV-1131 and KV-1234 as potent inhibitors of AChE with IC50 values of 0.93 μM and 0.85 μM, respectively. nih.gov Another synthesized spiroquinazoline (B1250128) derivative also demonstrated a potent inhibitory effect on acetylcholinesterase, with an IC50 of 11.89 μmol/mL. researchgate.net

The following table summarizes the cholinesterase inhibition data for selected quinazoline derivatives.

Table 3: Cholinesterase Inhibitory Activity (IC50) of Bromo-Quinazoline Derivatives

| Compound/Derivative | Target | IC50 Value | Reference |

|---|---|---|---|

| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | 6.084 ± 0.26 μM | mdpi.comnih.gov |

| Dihydroquinazoline derivative (KV-1131) | Acetylcholinesterase (AChE) | 0.93 μM | nih.gov |

| Dihydroquinazoline derivative (KV-1234) | Acetylcholinesterase (AChE) | 0.85 μM | nih.gov |

| Spiroquinazoline derivative 5 | Acetylcholinesterase (AChE) | 11.89 μmol/mL | researchgate.net |

The aggregation of beta-amyloid (Aβ) peptides into neurotoxic plaques is a central event in the pathology of Alzheimer's disease. nih.gov Developing small molecules that can inhibit or modulate this aggregation process is a key area of research. nih.gove-palli.com

A study on a library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives investigated their potential to inhibit Aβ aggregation. The research identified that halogen-substituted benzyl (B1604629) groups generally showed a superior anti-Aβ aggregation effect. nih.gov Specifically, the derivative N4-(4-bromobenzyl)quinazoline-2,4-diamine (compound 3k) was found to be the most potent inhibitor of Aβ40 aggregation, with an IC50 value of approximately 80 nM. This potency was significantly greater than reference agents like curcumin. nih.gov

Furthermore, research on dihydroquinazoline derivatives revealed that compounds KV-1131 and KV-1234 exhibited inhibitory activity against Aβ1-42 self-aggregation, showing inhibition of 34.79% and 45.70%, respectively, after 48 hours of incubation. nih.gov

The table below details the efficacy of specific bromo-quinazoline derivatives in inhibiting beta-amyloid aggregation.

Table 4: Inhibition of Beta-Amyloid Aggregation by Bromo-Quinazoline Derivatives

| Compound/Derivative | Target | IC50 Value / % Inhibition | Reference |

|---|---|---|---|

| N4-(4-bromobenzyl)quinazoline-2,4-diamine (3k) | Aβ40 Aggregation | ~80 nM | nih.gov |

| Dihydroquinazoline derivative (KV-1131) | Aβ1-42 Aggregation | 34.79% | nih.gov |

| Dihydroquinazoline derivative (KV-1234) | Aβ1-42 Aggregation | 45.70% | nih.gov |

Research into Anti-Alzheimer's Disease Potential

Effects on Oxidative Stress and Tau Protein

The quinazoline framework has been identified as a promising scaffold in the development of agents targeting neurodegenerative conditions like Alzheimer's disease (AD), where oxidative stress and the aggregation of tau protein are key pathological hallmarks. nih.gov Quinazoline derivatives have been investigated for their potential to inhibit tau protein aggregation, a process central to the formation of neurofibrillary tangles (NFTs) in the brain. nih.gov Research into the broader family of quinolines, a related heterocyclic structure, has shown they can interact with oligomeric forms of tau, thereby inhibiting their assembly into the paired helical filaments that constitute NFTs. nih.gov

While direct studies on this compound are not extensively documented in this specific context, the therapeutic potential of the general quinazoline structure is noteworthy. These compounds are explored for their capacity to mitigate the multifaceted pathology of AD by acting as inhibitors of cholinesterases, β-amyloid aggregation, and oxidative stress, in addition to their effects on tau protein. nih.gov The mechanism behind this neuroprotective potential is linked to the core heterocyclic structure, which allows for the design of multifunctional agents capable of addressing the complex nature of neurodegenerative disorders. nih.gov

Anticonvulsant Activity Studies

The quinazoline and quinazolin-4(3H)-one scaffolds are well-established pharmacophores in the search for novel anticonvulsant agents. mdpi.comnih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the quinazoline ring are crucial for anticonvulsant potency. mdpi.commdpi.com The presence of a halogen, such as bromine, on the aromatic portion of the quinazoline nucleus is a common feature in derivatives designed for antiepileptic activity. nih.govmdpi.com

Research on 2,3-disubstituted quinazolin-4(3H)-ones has shown that these compounds can act as positive allosteric modulators of the GABA-A receptor, a key mechanism for many anticonvulsant drugs. mdpi.com For instance, a series of 6-bromo-3-(substituted benzylideneamino)-2-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated as potential NMDA receptor inhibitors for anticonvulsant activity. researchgate.net In other studies, compounds with a 4-bromo substitution on a phenyl ring attached to the quinazoline core demonstrated higher anticonvulsant activity compared to those with chloro or fluoro substitutions. mdpi.com

These findings suggest that the electronic and lipophilic properties imparted by the bromine atom can significantly influence the interaction with molecular targets in the central nervous system. Although specific anticonvulsant data for this compound is not detailed in the available literature, the consistent observation of enhanced activity in bromo-substituted analogues underscores the potential of this substitution pattern for designing new anticonvulsant candidates. nih.govmdpi.com

| Compound Series | Test Model | Most Active Compound(s) | Key Findings |

| N-substituted-6-fluoro-quinazoline-4-amines | scPTZ & MES | 5d (4-bromo substitution) | Showed higher activity than 4-chloro (5b ) and 4-fluoro (5c ) analogues. mdpi.com |

| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures | 8b (p-CN-C6H4- substituent) | Exhibited the most potent activity in its series. mdpi.com |

| 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides | MES, scPTZ, 6-Hz seizures | 4d | Showed excellent, broad-spectrum anti-seizure action with low neurotoxicity. nih.gov |

Adenosine (B11128) Receptor Antagonism

The quinazoline scaffold has emerged as a versatile template for the design of adenosine receptor antagonists, which are of therapeutic interest for neurodegenerative diseases and cancer. nih.govnih.gov The adenosine A2A receptor, in particular, has been a key target. Recent research has highlighted the 2-aminoquinazoline (B112073) heterocycle as a promising foundation for developing new A2A receptor antagonists. nih.gov

In this context, substitutions at the C6 and C7 positions of the quinazoline ring have been systematically explored to optimize affinity and selectivity. nih.gov A key precursor used in the synthesis of these antagonists is 7-Bromo-2,4-dichloroquinazoline . nih.gov This intermediate allows for the introduction of various functional groups to probe the structure-activity relationships. For example, a study identified 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a potent A2A receptor antagonist with a high binding affinity (Ki of 20 nM). nih.govnih.gov Further modifications, including the synthesis of a derivative with a 7-methyl substitution (Compound 5m ), led to a compound with an even higher affinity for the human A2A receptor (Ki value of 5 nM) and functional antagonist activity (IC50 of 6 µM). nih.gov